Fluoruro de tetrabutilamonio dihidrofluoruro

Descripción general

Descripción

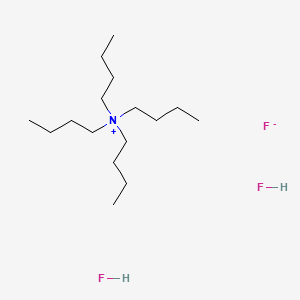

Tetrabutylammonium fluoride dihydrofluoride (TBAF.2HF) is a compound that is used in various scientific experiments and research. It is a quaternary ammonium salt, which is a type of organic compound that is made up of a positively charged nitrogen atom surrounded by four alkyl groups. It is an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. This makes it a useful reagent in many scientific experiments and research. TBAF.2HF has many applications in scientific research, including synthesis, catalysis, and extraction.2HF, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. We will also discuss potential future directions for research involving TBAF.2HF.

Aplicaciones Científicas De Investigación

Desprotección de Éteres de Sililo

TBAF se utiliza comúnmente como fuente de fluoruro en disolventes orgánicos para eliminar los grupos protectores de éter de sililo . Este es un paso crucial en muchos procesos de síntesis orgánica.

Catalizador de Transferencia de Fase

TBAF también sirve como catalizador de transferencia de fase . En este papel, facilita la migración de un reactivo de una fase a otra fase donde puede tener lugar la reacción.

Base Débil

TBAF se utiliza como una base débil . En química, las bases son sustancias que pueden aceptar protones o donar pares de electrones. El término 'débil' indica que no es tan reactivo o fuerte como algunas otras bases.

Síntesis de Ésteres de Ácido Dienoico Conjugado

TBAF se utiliza como reactivo para la síntesis de ésteres de ácido dienoico conjugado . Estos compuestos tienen aplicaciones en la producción de polímeros y resinas.

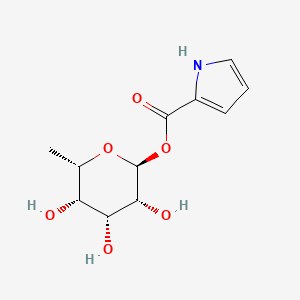

Síntesis de Oligorribonucleótidos con Enlaces Modificados con Fosfonato

TBAF se utiliza en la síntesis de oligorribonucleótidos con enlaces modificados con fosfonato . Estos oligorribonucleótidos modificados tienen aplicaciones potenciales en áreas terapéuticas y de diagnóstico.

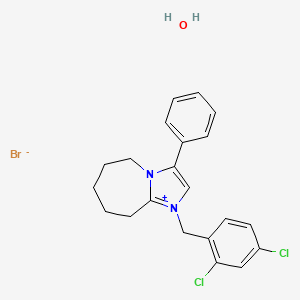

Síntesis de Inhibidores Triples de la Recaptación de Monoaminas

TBAF se utiliza en la síntesis de inhibidores triples de la recaptación de monoaminas . Estos inhibidores son una nueva generación de antidepresivos.

Estudio del Cáncer, la Diabetes y la Neuroquímica

TBAF ha demostrado ser útil en el estudio del cáncer, la diabetes y la neuroquímica . Se utiliza en la síntesis de varios compuestos que se utilizan en estos estudios.

Preparación de 2,7-Dietilinil-9-Propil-9H-Carbazol

El hidrato de TBAF se puede utilizar para preparar 2,7-dietilinil-9-propil-9H-carbazol , que es un intermedio clave para la síntesis de polímeros de calixareno-carbazol.

Mecanismo De Acción

Target of Action

Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .

Mode of Action

The mode of action of Tetrabutylammonium fluoride dihydrofluoride involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, Tetrabutylammonium fluoride dihydrofluoride is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .

Biochemical Pathways

Tetrabutylammonium fluoride dihydrofluoride affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .

Result of Action

The result of Tetrabutylammonium fluoride dihydrofluoride’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, Tetrabutylammonium fluoride dihydrofluoride in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, Tetrabutylammonium fluoride dihydrofluoride gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of Tetrabutylammonium fluoride dihydrofluoride can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet Tetrabutylammonium fluoride dihydrofluoride and anhydrous Tetrabutylammonium fluoride dihydrofluoride show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of Tetrabutylammonium fluoride dihydrofluoride .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tetrabutylammonium fluoride dihydrofluoride is a powerful catalyst and is used in the regioselective opening of epoxides with activated aromatic and heteroaromatic chlorides . It is soluble in water and tetrahydrofuran, and is utilized as a base in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .

Cellular Effects

It is known that the efficiency of desilylation of uridine and cytidine is greatly dependent on the water content of the Tetrabutylammonium fluoride dihydrofluoride reagent .

Molecular Mechanism

It is known that it can act as a genuine surrogate for TBAF, as well as a reservoir for rapidly-reversible release of traces of it .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated, resulting in the formation of bifluoride (HF2-) hydroxide (OH-) as well as fluoride . The nature of the fluoride is uncertain because Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated .

Metabolic Pathways

It is known that it is used as a source of fluoride ion in organic solvents .

Propiedades

IUPAC Name |

tetrabutylazanium;fluoride;dihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQMNWIADOAJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471859 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99337-56-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)